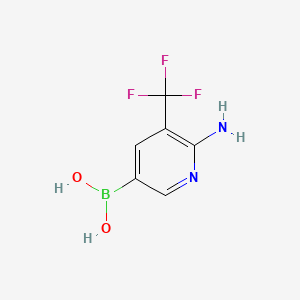

(6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid

Description

BenchChem offers high-quality (6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[6-amino-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF3N2O2/c8-6(9,10)4-1-3(7(13)14)2-12-5(4)11/h1-2,13-14H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGKLSKSKLWBON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)N)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695937 | |

| Record name | [6-Amino-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189126-37-1 | |

| Record name | [6-Amino-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid: Synthesis, Application, and Strategic Utility in Drug Discovery

Abstract

(6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid has emerged as a pivotal building block for medicinal chemists and researchers in drug development. Its unique trifluoromethyl-substituted aminopyridine scaffold offers a strategic entry point for synthesizing complex molecules with desirable pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group is a well-established bioisostere for improving metabolic stability and binding affinity, while the amino group provides a versatile handle for further functionalization. This guide provides an in-depth examination of this reagent, covering its fundamental properties, a validated synthetic workflow, and its primary application in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind experimental protocols, offering field-proven insights to empower researchers in leveraging this compound to its full potential in the construction of novel chemical entities.

Compound Identification and Physicochemical Properties

Precise identification is the bedrock of reproducible science. (6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid is registered under CAS Number 1189126-37-1.[1][2][3] Its structural and physical properties are summarized in the table below, providing the foundational data required for experimental design and execution.

| Identifier | Value | Source |

| CAS Number | 1189126-37-1 | [1][2][3] |

| Molecular Formula | C₆H₆BF₃N₂O₂ | [1] |

| Molecular Weight | 205.93 g/mol | [1] |

| Predicted Density | 1.51 ± 0.1 g/cm³ | [1] |

| Predicted Boiling Point | 364.2 ± 52.0 °C | [1] |

| Appearance | Off-white to yellow solid | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

Synthesis Pathway: A Self-Validating Workflow

The synthesis of heteroaryl boronic acids is a well-established field, yet the specific combination of substituents in this molecule requires careful selection of precursors and reaction conditions. The following workflow represents a robust and logical approach, starting from a commercially available, appropriately functionalized pyridine precursor. The causality behind each step is explained to ensure both reproducibility and a fundamental understanding of the transformation.

Synthesis Workflow Diagram

Caption: A validated two-step workflow for synthesizing the target boronic acid.

Detailed Experimental Protocol & Rationale

Step 1: Miura Borylation to Form the Boronate Ester

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 5-bromo-3-(trifluoromethyl)pyridin-2-amine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv). The use of an inert atmosphere (Nitrogen or Argon) is critical as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.

-

Catalyst and Solvent: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv) and degassed 1,4-dioxane.

-

Causality: Pd(dppf)Cl₂ is an excellent catalyst for this type of cross-coupling. The dppf ligand is bulky and electron-rich, which promotes the catalytic cycle and stabilizes the active Pd(0) species. KOAc is a mild base sufficient to facilitate the transmetalation step without causing unwanted side reactions.

-

-

Reaction: Heat the mixture at 80-90°C for 12-18 hours, monitoring by TLC or LC-MS.

-

Workup and Purification: After cooling, dilute the mixture with ethyl acetate and filter through celite to remove inorganic salts and residual palladium. Concentrate the filtrate and purify by flash chromatography on silica gel to yield the intermediate boronate ester.

-

Trustworthiness: This purification step is essential. The boronate ester is significantly less polar than the final boronic acid, making it amenable to standard silica gel chromatography. Characterization of this stable intermediate (via ¹H NMR and LC-MS) validates the success of the first critical C-B bond formation.

-

Step 2: Hydrolysis to the Boronic Acid

-

Deprotection: Dissolve the purified boronate ester from Step 1 in a suitable solvent system (e.g., THF/water). Add an aqueous acid like 2M HCl and stir vigorously at room temperature.

-

Monitoring and Isolation: Monitor the reaction until the starting material is consumed. The boronic acid product is often less soluble and may precipitate. The product can be isolated by filtration or by extraction after neutralizing the acid.

-

Causality: The pinacol ester is a protecting group for the boronic acid, enhancing its stability and simplifying purification. Acidic hydrolysis is a standard and effective method for deprotection to reveal the desired boronic acid functionality.

-

-

Final Validation: Wash the isolated solid with a non-polar solvent (e.g., hexane or diethyl ether) and dry under vacuum. The final product's identity and purity must be confirmed by ¹H NMR, LC-MS, and melting point analysis. This final QC check ensures the reagent is of sufficient quality for subsequent high-stakes applications like drug candidate synthesis.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures that are common motifs in pharmaceuticals.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a palladium catalyst, cycling through three key mechanistic steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Expertise & Causality: The choice of base is critical. A base like potassium carbonate (K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species ([R-B(OH)₃]⁻) that facilitates the transmetalation step, where the organic group (R²) is transferred from boron to the palladium center.[6] The selection of ligands (L) on the palladium catalyst can dramatically influence reaction efficiency, especially with challenging substrates. For heteroaryl boronic acids, specialized phosphine ligands are often employed to accelerate the reaction and prevent side reactions like deboronation.[7]

Protocol: Suzuki Coupling with an Aryl Bromide

This protocol provides a robust starting point for coupling (6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid with a generic aryl bromide.

-

Reagent Setup: In a vial, combine the aryl bromide (1.0 equiv), (6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Experience Insight: Using a slight excess of the boronic acid can drive the reaction to completion, especially if the boronic acid is prone to decomposition under the reaction conditions.

-

-

Catalyst Addition: Add the palladium catalyst. A common and effective choice is Pd(PPh₃)₄ (0.02-0.05 equiv) or a more advanced catalyst system like Pd₂(dba)₃ with a ligand such as SPhos.

-

Solvent and Degassing: Add a solvent mixture, typically dioxane/water or DME/water. The presence of water is often beneficial for the Suzuki reaction. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Seal the vial and heat to 80-100°C with vigorous stirring until the starting materials are consumed (monitor by LC-MS).

-

Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography or recrystallization. The final product should be characterized by NMR and mass spectrometry to confirm its structure and purity.

Strategic Value in Drug Discovery

The incorporation of the 6-amino-5-(trifluoromethyl)pyridine moiety into a drug candidate can be a highly strategic decision. Organoboron compounds, particularly boronic acids, are fundamental in medicinal chemistry for building complex molecular architectures.[8][9][10]

-

Metabolic Stability: The trifluoromethyl (CF₃) group is an electron-withdrawing group that can block sites of metabolic oxidation. Its presence can significantly increase the half-life of a drug molecule by preventing P450-mediated degradation.

-

Enhanced Binding Affinity: The CF₃ group can participate in favorable interactions with protein targets, including dipole-dipole and hydrophobic interactions, potentially increasing the potency of the compound.

-

Modulation of pKa: The electronic properties of the CF₃ group can modulate the basicity (pKa) of the nearby amino group and the pyridine nitrogen. This fine-tuning of electronic properties is crucial for optimizing a compound's solubility, cell permeability, and target engagement.

-

Vector for Further Synthesis: The free amino group on the pyridine ring serves as a valuable synthetic handle. It can be readily acylated, alkylated, or used in further coupling reactions to build out the molecule and explore the structure-activity relationship (SAR) around that vector. The presence of fluorinated pyrazoles and pyridines is a recurring theme in bioactive compounds with applications in medicine and agrochemistry.[11]

Conclusion

(6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid (CAS: 1189126-37-1) is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined properties, accessible synthesis, and robust performance in the Suzuki-Miyaura coupling make it an invaluable asset for researchers. By understanding the causality behind the synthetic and application protocols, scientists can confidently and efficiently incorporate this powerful building block into their synthetic programs, accelerating the discovery and development of next-generation therapeutics.

References

-

(6-AMino-5-(trifluoroMethyl)pyridin-3-yl)boronic acid - ChemBK. Available at: [Link]

-

(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid - Lead Sciences. Available at: [Link]

-

(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid - AbacipharmTech. Available at: [Link]

-

5-trifluoromethyl-pyridine-3-boronic acid - ChemTik. Available at: [Link]

-

Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid - Taylor & Francis Online. Available at: [Link]

-

Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities - PMC - NIH. Available at: [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. Available at: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Available at: [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. Available at: [Link]

-

6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile - MDPI. Available at: [Link]

-

Suzuki cross-coupling reaction - YouTube. Available at: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. Available at: [Link]

-

Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - MDPI. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. [6-amino-5-(trifluoromethyl)pyridin-3-yl]boronic acid | CAS: 1189126-37-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. (6-AMino-5-(trifluoroMethyl)pyridin-3-yl)boronic acid | 1189126-37-1 [chemicalbook.com]

- 4. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]

- 5. (6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid - Lead Sciences [lead-sciences.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

(6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of (6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic Acid

Abstract

(6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a pivotal building block in contemporary drug discovery and agrochemical development. Its unique trifluoromethylpyridine core imparts desirable physicochemical properties such as metabolic stability and enhanced binding affinity, while the boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive overview of the synthetic pathways to this valuable compound, grounded in mechanistic principles and field-proven laboratory practices. We will explore key retrosynthetic strategies, detail robust experimental protocols, and discuss the critical aspects of purification and characterization, offering researchers a practical and authoritative resource for its preparation.

Introduction: The Strategic Value of Trifluoromethylated Aminopyridine Boronic Acids

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is highly sought after due to its strong electron-withdrawing nature, high lipophilicity, and ability to block metabolic oxidation sites.[1] When combined with an aminopyridine scaffold, these properties can significantly enhance a compound's pharmacological profile.

The boronic acid functional group provides a gateway to structural diversification. As indispensable reagents in palladium-catalyzed cross-coupling reactions, aryl and heteroaryl boronic acids enable the efficient construction of complex molecular architectures from readily available precursors.[2] Consequently, (6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid represents a convergence of these two powerful chemical motifs, making it an exceptionally valuable intermediate for creating novel therapeutics and agrochemicals.[1] This guide aims to demystify its synthesis, providing a clear and logical pathway for its preparation.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The most straightforward approach involves the formation of the carbon-boron bond as a late-stage transformation on a pre-assembled, functionalized pyridine ring.

Caption: Retrosynthetic analysis of the target molecule.

This strategy hinges on the synthesis of a key intermediate: a 5-halo-3-(trifluoromethyl)pyridin-2-amine. The halogen atom (typically bromine or iodine) serves as the reactive handle for introducing the boronic acid group. This pathway is generally preferred due to the commercial availability of related starting materials and the reliability of the borylation methods.

Primary Synthetic Pathway: Halogenation Followed by Borylation

This robust, multi-step pathway is the most widely applicable method for preparing the title compound. It involves the synthesis of a brominated aminopyridine precursor, followed by a lithium-halogen exchange and subsequent borylation reaction.

Synthesis of the Key Intermediate: 5-Bromo-3-(trifluoromethyl)pyridin-2-amine

The synthesis of the brominated precursor is a critical first step. While multiple routes exist, a common approach starts from commercially available 2-amino-3-(trifluoromethyl)pyridine.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-amino-3-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to afford 5-Bromo-3-(trifluoromethyl)pyridin-2-amine.

Causality and Insights:

-

Regioselectivity: The electrophilic bromination with NBS occurs selectively at the 5-position of the pyridine ring. This is directed by the activating effect of the amino group at the 2-position and the deactivating, meta-directing nature of the trifluoromethyl group at the 3-position.

-

Reaction Control: The portion-wise addition of NBS at a reduced temperature helps to control the exothermicity of the reaction and minimize the formation of di-brominated byproducts.

The Borylation Step: From Bromide to Boronic Acid

With the key brominated intermediate in hand, the final borylation step can be performed. The most common and effective method is a lithium-halogen exchange followed by quenching with a borate ester.[3][4]

Caption: Workflow for the synthesis of the target boronic acid.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 5-bromo-3-(trifluoromethyl)pyridin-2-amine (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (n-BuLi) (1.1 eq, typically 2.5 M in hexanes) is added dropwise to the solution while maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (B(OiPr)₃) (1.2 eq) is added dropwise, again ensuring the temperature remains below -70 °C.

-

Quench and Work-up: After stirring for an additional 1-2 hours at -78 °C, the reaction is allowed to warm slowly to room temperature. It is then quenched by the careful addition of 1 M aqueous HCl. The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

Isolation: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude boronic acid.

Causality and Insights:

-

Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely strong bases and will react violently with water. Rigorous exclusion of moisture is paramount for success.

-

Low-Temperature Control: The reaction is performed at -78 °C to ensure the kinetic formation of the desired lithiated species and to prevent side reactions, such as attack on the trifluoromethyl group or undesired elimination/addition pathways.[5]

-

Borate Ester Choice: Triisopropyl borate is a commonly used boron electrophile. Its bulky isopropyl groups help to prevent the formation of over-borylated species.

-

Acidic Hydrolysis: The initially formed boronate ester is hydrolyzed to the final boronic acid during the acidic work-up.

Alternative Synthetic Approaches

While the primary pathway is highly reliable, other modern methods are worth considering, particularly for library synthesis or process optimization.

Palladium-Catalyzed Borylation

An alternative to the cryogenic lithium-halogen exchange is a palladium-catalyzed borylation (Miyaura borylation) using a diboron reagent like bis(pinacolato)diboron (B₂pin₂).

-

Mechanism: This reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the diboron reagent and reductive elimination to yield the boronate ester.

-

Advantages: This method avoids the use of highly reactive organolithium reagents and is often more tolerant of other functional groups.

-

Challenges: Finding the optimal combination of palladium precursor, ligand, and base for this specific substrate may require significant screening and optimization.

Iridium-Catalyzed C-H Borylation

Direct C-H borylation is an atom-economical and elegant approach that avoids the need for a pre-halogenated substrate.[6]

-

Mechanism: An iridium catalyst, typically with a bipyridine-based ligand, facilitates the direct conversion of a C-H bond to a C-B bond.

-

Challenges for Pyridines: The application of this method to pyridine substrates can be difficult. The lone pair on the pyridine nitrogen can coordinate to the iridium catalyst, leading to catalyst inhibition and low reactivity.[7] The electronic effects of the existing amino and trifluoromethyl groups would heavily influence the regioselectivity, which may not favor the desired 3-position.

Purification and Characterization

Purifying boronic acids can be challenging due to their physical properties and their tendency to form trimeric anhydrides (boroxines) upon dehydration.

| Purification Method | Description | Advantages | Disadvantages |

| Recrystallization | Dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly. | Scalable, can provide high purity. | Finding a suitable solvent system can be difficult; not suitable for oily products.[8] |

| Acid/Base Extraction | The boronic acid can be extracted into a basic aqueous phase and then re-precipitated by adding acid. | Good for removing non-acidic impurities. | May not be effective for all impurity profiles. |

| Chromatography | Purification on silica gel or reverse-phase (C18) silica. | Can separate closely related impurities. | Boronic acids can streak on silica gel; may require specialized eluents or deactivated silica.[9] |

| Derivatization | Formation of a stable, crystalline adduct (e.g., with diethanolamine), which can be purified and then hydrolyzed back to the boronic acid. | Can greatly simplify purification.[9] | Adds two steps to the synthesis. |

Characterization: The final product should be characterized by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the overall structure and purity.

-

¹⁹F NMR: To confirm the presence and chemical environment of the trifluoromethyl group.

-

¹¹B NMR: To confirm the presence of the boronic acid (typically a broad singlet).

-

LC-MS: To confirm the molecular weight and assess purity.

Conclusion

The synthesis of (6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a multi-step process that is readily achievable through established organometallic techniques. The most reliable and field-proven pathway involves the regioselective bromination of 2-amino-3-(trifluoromethyl)pyridine, followed by a low-temperature lithium-halogen exchange and borylation. This approach provides a solid foundation for accessing this critical building block. While modern methods like palladium-catalyzed and iridium-catalyzed borylation offer intriguing alternatives, they may require substantial optimization for this specific, highly functionalized substrate. Careful execution of the experimental protocols and a well-chosen purification strategy are key to obtaining the target compound in high purity, ready for its application in the synthesis of next-generation pharmaceuticals and agrochemicals.

References

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.PubMed Central.

- Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration.Journal of the American Chemical Society.

- Synthesis of biologically active boron-containing compounds.

- Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid.Taylor & Francis Online.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- General synthetic route for the synthesis of boronic acids 1.

- 3-pyridylboronic acid.Organic Syntheses.

- Iridium-catalyzed C-H boryl

- Boryl

- How to purify boronic acids/boronate esters?

- Overview of the synthetic routes towards the pyridine boronic acid...

- Purific

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Borylation - Wikipedia [en.wikipedia.org]

- 7. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

Methodological & Application

Mastering the Challenge: A Senior Application Scientist's Guide to Base Selection for the Suzuki Coupling of Electron-Deficient Boronic Acids

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical and materials science for the construction of C-C bonds. However, the coupling of electron-deficient boronic acids presents a significant challenge, primarily due to their heightened susceptibility to competitive protodeboronation under basic conditions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic selection of bases to overcome these challenges. We will explore the mechanistic role of the base, analyze the properties of common base classes, and provide field-proven protocols to empower successful and reproducible outcomes with these demanding substrates.

Introduction: The Unique Challenge of Electron-Deficient Boronic Acids

The Suzuki-Miyaura reaction's success hinges on a delicate balance within its catalytic cycle, which comprises oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic moiety is transferred from boron to the palladium center, is frequently the turnover-limiting step and is critically dependent on activation by a base.[1]

Electron-deficient boronic acids, such as those bearing nitro, cyano, or fluoro substituents, are inherently more Lewis acidic. While this enhanced acidity might suggest faster formation of the reactive boronate species, it also significantly increases the rate of the parasitic protodeboronation pathway, where the C-B bond is cleaved by a proton source (often water in the reaction medium), leading to the formation of an undesired arene byproduct and consumption of the starting material.[2] This competing reaction is a primary cause of low yields and reaction failure. Therefore, the judicious choice of base is not merely an optimization step but a critical determinant of success.

The Multifaceted Role of the Base

The base in a Suzuki-Miyaura coupling performs several crucial functions:

-

Activation of the Boronic Acid: The primary role is to activate the boronic acid by forming a more nucleophilic tetracoordinate "ate" complex (boronate). This increases the electron density on the organic group, facilitating its transfer to the electropositive palladium(II) center.[3]

-

Formation of the Active Palladium Complex: The base can also react with the palladium(II) halide complex formed after oxidative addition, generating a more reactive palladium(II) hydroxide or alkoxide species. This species is often more susceptible to transmetalation than its halide counterpart.[4]

-

Influencing Reaction Kinetics: The choice of base directly impacts the rate of both the desired transmetalation and the undesired protodeboronation. A base that is too strong or used in a highly protic environment can accelerate protodeboronation to the point where the desired coupling is completely suppressed.

The key to success with electron-deficient boronic acids is to select a base that is sufficiently strong to promote the formation of the reactive boronate for transmetalation, while simultaneously creating an environment that minimizes the rate of protodeboronation.

A Comparative Analysis of Bases for Electron-Deficient Couplings

The selection of a base is intrinsically linked to the solvent, catalyst system, and the specific electronic properties of the substrates. Below is a comparative analysis of common bases, with a focus on their application to electron-deficient systems.

Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃)

Aqueous solutions of inorganic carbonates are the traditional workhorses of Suzuki couplings.

-

Mechanism of Action: They provide a source of hydroxide ions through hydrolysis, which activates the boronic acid.

-

Strengths: They are inexpensive, readily available, and effective for a wide range of substrates. Sodium carbonate (Na₂CO₃) is often a good starting point for screening.[5]

-

Weaknesses for Electron-Deficient Substrates: The aqueous environment required for carbonate solubility is a significant source of protons, which can exacerbate protodeboronation of sensitive boronic acids. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can sometimes be used under nearly anhydrous conditions, offering better performance in challenging cases.[6]

Phosphates (K₃PO₄)

Potassium phosphate has emerged as a superior base for many challenging couplings, including those involving electron-deficient partners.

-

Mechanism of Action: K₃PO₄ is a moderately strong base that can be used under anhydrous or nearly anhydrous conditions. Its efficacy is often attributed to its ability to activate the boronic acid without introducing a large excess of water.[7] Mechanistic studies suggest that the phosphate anion itself can be involved in the transmetalation step.

-

Strengths: It is particularly effective for heteroaryl and electron-deficient arylboronic acids, significantly suppressing protodeboronation.[8] It often works synergistically with bulky, electron-rich phosphine ligands like SPhos and RuPhos.[7]

-

Considerations: It is typically used as a fine powder in anhydrous aprotic polar solvents like dioxane, THF, or DMF to maximize its reactivity.[9]

Fluorides (KF, CsF)

Fluoride ions have a unique and complex role in the Suzuki coupling.

-

Mechanism of Action: Fluoride can form a highly nucleophilic fluoroboronate species [ArBF₃]⁻. It can also interact with the palladium center, forming a palladium-fluoride complex that may participate in an alternative transmetalation pathway.[10] However, excess fluoride can form unreactive anionic boron species, inhibiting the reaction.[10]

-

Strengths: Mild fluoride bases like KF are particularly useful when substrates contain base-labile functional groups (e.g., esters).[3] They can often be used under anhydrous conditions.

-

Considerations: The outcome can be highly sensitive to the stoichiometry of the fluoride source. Cesium fluoride (CsF) is sometimes employed for more challenging substrates due to its greater reactivity.

Hydroxides (NaOH, KOH, Ba(OH)₂) and Alkoxides (KOtBu)

These are very strong bases that must be used with caution for electron-deficient systems.

-

Mechanism of Action: They rapidly and effectively form the boronate species.

-

Strengths: Their high basicity can drive sluggish reactions to completion, particularly with sterically hindered substrates.[11]

-

Weaknesses for Electron-Deficient Substrates: They aggressively promote protodeboronation, especially in the presence of any protic solvent. Anhydrous conditions are mandatory, but even trace moisture can be detrimental. Alkoxides like KOtBu are often used in anhydrous THF or dioxane, but their application for sensitive boronic acids is limited.

Data Presentation: Base Selection Guide

The following table summarizes the properties and typical applications of these bases. The pKa values of the conjugate acids are provided as a general guide to basicity.

| Base Family | Examples | Approx. pKa (of conjugate acid in H₂O) | Typical Solvents | Key Advantages | Cautions for Electron-Deficient Substrates |

| Carbonates | Na₂CO₃, K₂CO₃, Cs₂CO₃ | 10.3 (HCO₃⁻) | Toluene/H₂O, Dioxane/H₂O | Inexpensive, widely applicable | Aqueous conditions promote protodeboronation |

| Phosphates | K₃PO₄ | 12.3 (HPO₄²⁻) | Dioxane, THF, t-BuOH/H₂O | Excellent for suppressing protodeboronation; synergistic with modern ligands | Requires anhydrous conditions for best results |

| Fluorides | KF, CsF | 3.2 (HF) | Dioxane, THF | Mild; suitable for base-sensitive functional groups | Complex mechanism; stoichiometry can be critical |

| Hydroxides | NaOH, KOH, Ba(OH)₂ | 15.7 (H₂O) | Toluene/H₂O, DME/H₂O | Very strong; effective for hindered substrates | High risk of rapid protodeboronation |

| Alkoxides | KOtBu | 17 (t-BuOH) | THF, Dioxane | Anhydrous, very strong | Extremely sensitive to moisture; high protodeboronation risk |

Visualizing the Mechanistic Pathways

Understanding the catalytic cycle and the competing protodeboronation pathway is essential for rational troubleshooting and optimization.

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The Competing Protodeboronation Pathway

Caption: The competition between transmetalation and protodeboronation.

Experimental Protocols and Best Practices

Success in coupling electron-deficient boronic acids requires meticulous experimental technique in addition to the correct choice of reagents. The following protocol provides a robust starting point for optimization.

General Protocol for Suzuki-Miyaura Coupling using K₃PO₄

This protocol is optimized for suppressing protodeboronation and is highly recommended for electron-deficient arylboronic acids.

Materials:

-

Aryl Halide (1.0 equiv)

-

Electron-Deficient Arylboronic Acid (1.2–1.5 equiv)

-

Palladium Pre-catalyst (e.g., Pd(OAc)₂, 1–2 mol%)

-

Ligand (e.g., SPhos, 2–4 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equiv)

-

Anhydrous Solvent (e.g., Dioxane or Toluene, 0.1 M concentration)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add K₃PO₄ (3.0 equiv), the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 equiv), and the ligand (e.g., SPhos, 0.04 equiv).

-

Reagent Addition: Add the aryl halide (1.0 equiv) and the electron-deficient arylboronic acid (1.2 equiv).

-

Solvent Addition: Add anhydrous dioxane via syringe to achieve the desired concentration (typically 0.1 M with respect to the limiting reagent).

-

Degassing: Subject the reaction mixture to three cycles of vacuum backfill with the inert gas to ensure all oxygen is removed.

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C). Monitor the reaction progress by TLC, GC-MS, or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Troubleshooting Guide

| Observation | Potential Cause | Suggested Action |

| Low Conversion, Starting Material Remains | Insufficiently active catalyst system or temperature. | Increase temperature. Screen a more electron-rich, bulky ligand (e.g., RuPhos, XPhos). Ensure K₃PO₄ is anhydrous and finely powdered. |

| High Yield of Protodeboronated Byproduct | Base is too strong or reaction medium is too protic. | Switch from aqueous carbonate to anhydrous K₃PO₄. Ensure solvent is rigorously anhydrous. Consider using a boronic ester or trifluoroborate salt instead of the boronic acid. |

| Formation of Homocoupled Boronic Acid Product | Oxygen contamination leading to oxidative homocoupling. | Improve degassing procedure. Ensure a high-purity inert gas is used throughout the setup and reaction. |

| Dehalogenation of Aryl Halide | Presence of a hydrogen source; can be base-promoted. | Use a weaker base (e.g., KF instead of K₃PO₄). Ensure anhydrous conditions. |

Conclusion

The successful Suzuki-Miyaura coupling of electron-deficient boronic acids is a formidable but achievable goal. It requires a departure from standard "one-size-fits-all" protocols and a deeper, mechanistic understanding of the role of the base. By carefully considering the pKa, solubility, and degree of hydration of the base, chemists can create a reaction environment that kinetically favors the desired transmetalation pathway over the destructive protodeboronation side reaction. Anhydrous conditions, paired with moderately strong bases like potassium phosphate and advanced phosphine ligands, represent the current state-of-the-art for these challenging transformations. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently tackle these important substrates in their synthetic campaigns.

References

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

-

Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

-

Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

-

Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]

-

Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

-

pKa Data Compiled by R. Williams. ACS Organic Division. [Link]

-

Blaser, D., et al. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

-

Molander, G. A., & Beaumier, K. M. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. Organic letters. [Link]

-

Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex. ResearchGate. [Link]

-

Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. ResearchGate. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

-

Adamo, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

-

Thomas, A. A., & Denmark, S. E. (2022). Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki–Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail. Journal of the American Chemical Society. [Link]

-

Role of a base in Suzuki-Miyaura reaction. ResearchGate. [Link]

-

Reddit discussion on Suzuki vs. Hartwig-Buchwald. Reddit. [Link]

-

Andrews, M. J., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules. [Link]

-

pKa Values of Common Bases. University of California, Irvine. [Link]

-

Bordwell pKa Table. University of Wisconsin-Madison. [Link]

-

Acid−Base Equilibria in Nonpolar Media. Absolute pKa Scale of Bases in Tetrahydrofuran. ResearchGate. [Link]

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

-

Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. ResearchGate. [Link]

-

Caldarelli, M., et al. (2024). Photocatalytic Radical Coupling of Organoborates with α-Halogenated Electron-Poor Olefins. The Journal of Organic Chemistry. [Link]

-

Carrow, B. P., & Nozaki, K. (2014). Base-Free Ni-Catalyzed Suzuki-Type Cross-Coupling Reactions of Epoxides with Boronic Acids. Angewandte Chemie International Edition. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of (6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic Acid in Modern Medicinal Chemistry

Introduction: A Privileged Scaffold for Kinase Inhibitor Discovery

In the landscape of contemporary drug discovery, particularly in oncology and inflammation, the strategic use of highly functionalized heterocyclic building blocks is paramount. (6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid has emerged as a critical reagent for medicinal chemists, offering a unique combination of structural features that are highly sought after for the synthesis of potent and selective kinase inhibitors. The pyridine core is a well-established scaffold in numerous approved drugs, and its substitution pattern significantly influences biological activity.[1] This application note provides an in-depth guide to the use of this versatile building block, focusing on its application in Suzuki-Miyaura cross-coupling reactions to generate libraries of compounds targeting key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently deregulated in various human cancers.[2]

The trifluoromethyl group at the 5-position of the pyridine ring is a key feature, known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins through favorable interactions.[3] The amino group at the 6-position provides a crucial hydrogen bond donor and a vector for further chemical modification. The boronic acid functionality at the 3-position serves as a versatile handle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds in pharmaceutical synthesis.

This guide will detail the strategic importance of the 6-amino-5-(trifluoromethyl)pyridine moiety, provide validated protocols for its use in Suzuki-Miyaura coupling, and discuss its role in the generation of clinically relevant molecules.

Strategic Importance in Kinase Inhibitor Design

The 6-amino-5-(trifluoromethyl)pyridine scaffold is a key component in a number of potent kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4]

A prominent example is the pan-class I PI3K/mTOR inhibitor, PQR309 (bimiralisib) , which incorporates a 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine core.[5] While the substitution pattern differs slightly from the direct product of our title compound, the underlying principle of utilizing a trifluoromethyl-substituted aminopyridine to achieve potent and balanced inhibition of PI3K and mTOR is clearly demonstrated. The synthesis of PQR309 and its analogues often involves a Suzuki cross-coupling reaction to introduce the substituted pyridine ring, highlighting the utility of pyridylboronic acids in this area of research.[5]

The rationale for the efficacy of this scaffold lies in the specific interactions it forms within the ATP-binding pocket of kinases. The amino group can act as a hydrogen bond donor, interacting with key residues in the hinge region of the kinase, while the trifluoromethyl group can engage in favorable hydrophobic and electrostatic interactions.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is the cornerstone for the application of (6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid. The following protocols are designed to be robust and adaptable for the coupling of this boronic acid with a variety of aryl and heteroaryl halides.

General Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: General Conditions for Coupling with Aryl Bromides

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aminopyridyl boronic acids.[6]

Materials:

-

(6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium Catalyst: Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (5 mol%) or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with a suitable phosphine ligand (e.g., XPhos)

-

Base: K₂CO₃ (Potassium carbonate) (2.0 equivalents) or K₃PO₄ (Potassium phosphate) (3.0 equivalents)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction vial, add (6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid, the aryl bromide, potassium carbonate, and the palladium catalyst.

-

Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-aryl-3-(trifluoromethyl)pyridine.

Protocol 2: Alternative Conditions for Challenging Couplings

For less reactive aryl chlorides or sterically hindered substrates, more active catalyst systems and different bases may be required.

Materials:

-

(6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid (1.5 equivalents)

-

Aryl chloride (1.0 equivalent)

-

Palladium Pre-catalyst: A suitable pre-catalyst such as XPhos Pd G2 (2-5 mol%)

-

Base: K₃PO₄ (Potassium phosphate) (3.0 equivalents) or Cs₂CO₃ (Cesium carbonate) (2.0 equivalents)

-

Solvent: Anhydrous toluene or tert-Amyl alcohol

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Follow steps 1 and 2 from Protocol 1, using the alternative reagents listed above.

-

Add the anhydrous, degassed solvent.

-

Heat the reaction mixture to 100-110 °C.

-

Monitor the reaction as described in Protocol 1.

-

Perform the work-up and purification as outlined in Protocol 1.

Data Presentation: Representative Reaction Parameters

| Parameter | Protocol 1 | Protocol 2 |

| Electrophile | Aryl Bromide | Aryl Chloride |

| Boronic Acid (equiv.) | 1.2 | 1.5 |

| Catalyst | Pd(dppf)Cl₂ or Pd₂(dba)₃/Ligand | XPhos Pd G2 |

| Catalyst Loading | 5 mol% | 2-5 mol% |

| Base | K₂CO₃ or K₃PO₄ | K₃PO₄ or Cs₂CO₃ |

| Base (equiv.) | 2.0 - 3.0 | 2.0 - 3.0 |

| Solvent | 1,4-Dioxane/Water (4:1) | Toluene or t-Amyl Alcohol |

| Temperature | 90-100 °C | 100-110 °C |

| Typical Reaction Time | 8-16 hours | 12-24 hours |

Causality Behind Experimental Choices

-

Choice of Catalyst: The selection of the palladium catalyst and ligand is crucial for a successful Suzuki-Miyaura coupling. For electron-rich aminopyridines, catalysts with electron-donating and bulky phosphine ligands (e.g., XPhos) can enhance the rate of oxidative addition and reductive elimination, leading to higher yields. Pd(dppf)Cl₂ is a versatile and commonly used catalyst that is effective for a wide range of substrates.

-

Choice of Base: The base plays a critical role in the transmetalation step of the catalytic cycle.[7] Carbonates and phosphates are commonly used, with K₃PO₄ often being more effective for challenging couplings due to its higher basicity and ability to activate the boronic acid.

-

Choice of Solvent: A mixture of an organic solvent and water is often employed to dissolve both the organic reactants and the inorganic base. 1,4-Dioxane is a common choice due to its high boiling point and ability to dissolve a wide range of compounds. Anhydrous conditions with solvents like toluene may be necessary for substrates that are sensitive to water.

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Therefore, conducting the reaction under an inert atmosphere of nitrogen or argon is essential to prevent catalyst degradation and ensure reproducibility.

Visualization of the Catalytic Cycle

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Conclusion and Future Perspectives

(6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a powerful and versatile building block for the synthesis of novel bioactive molecules, particularly kinase inhibitors. Its unique substitution pattern provides a desirable combination of properties for enhancing drug-target interactions and improving pharmacokinetic profiles. The Suzuki-Miyaura cross-coupling reaction is the primary method for incorporating this valuable scaffold into lead compounds. The protocols and guidelines presented in this application note provide a solid foundation for researchers to effectively utilize this reagent in their drug discovery programs. As the demand for more selective and potent kinase inhibitors continues to grow, the strategic application of such highly functionalized building blocks will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

-

Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2014). Bioorganic & Medicinal Chemistry, 22(14), 3731-3753. [Link]

-

6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. (2018). Molbank, 2018(4), M1013. [Link]

-

Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2013). Bioorganic & Medicinal Chemistry, 21(14), 4035-4051. [Link]

-

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrable, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (2016). Journal of Medicinal Chemistry, 59(17), 7838-7851. [Link]

- Radiolabelled derivatives of a 2-amino-6-fluoro-n-[5-fluoro-pyridin-3-yl]-pyrazolo[1,5-a]pyrimidin-3-carboxamide compound useful as atr kinase inhibitor, the preparation of said compound and different solid forms thereof. (2015).

-

Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2023). Molecules, 28(15), 5809. [Link]

-

Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. (2016). Bioorganic & Medicinal Chemistry Letters, 26(22), 5539-5544. [Link]

- 2-Amino-3-chloro-5-trifluoromethylpyridine. (1982).

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]

- Amino-trifluoromethylpyridine compound and process for preparing the same. (1987).

-

Design, synthesis and isoform selective PI3K inhibitory activity of modified B-ring Liphagal analogs. (2016). International Journal of Advanced Research in Science and Engineering, 5(3), 571-576. [Link]

-

Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][8]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. (2012). Journal of Medicinal Chemistry, 55(11), 5312-5329. [Link]

-

Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. (2020). European Journal of Medicinal Chemistry, 193, 112217. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances, 12(24), 15069-15089. [Link]

- Inhibitors of akt activity. (2010).

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(5), 724. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules, 25(18), 4323. [Link]

-

Correction: Synthesis and structure−activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro‑6H‑benzo[e]pyrimido[5,4‑b][4][2]diazepin-6-one Scaffold. (2020). Journal of Medicinal Chemistry, 63(17), 9835. [Link]

-

Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. (2022). Journal of the American Chemical Society, 144(23), 10245-10250. [Link]

-

Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. (2014). Journal of Medicinal Chemistry, 57(15), 6431-6443. [Link]

-

Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. (2022). Journal of the American Chemical Society, 144(23), 10245-10250. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). International Journal of Molecular Sciences, 22(16), 8899. [Link]

-

Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). Molecules, 28(7), 3215. [Link]

-

2-Amino-3-fluoro-5-(trifluoromethyl)pyridine Supplier in China. (n.d.). Pipzine Chemicals. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mTOR pathway inhibition stimulates pharmacologically induced nonsense suppression | bioRxiv [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. WO2015187451A1 - Radiolabelled derivatives of a 2-amino-6-fluoro-n-[5-fluoro-pyridin-3-yl]- pyrazolo[1,5-a]pyrimidin-3-carboxamide compound useful as atr kinase inhibitor, the preparation of said compound and different solid forms thereof - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using (6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid

Introduction: The Strategic Importance of the 2-Amino-5-trifluoromethylpyridine Scaffold

The pursuit of novel bioactive molecules is a cornerstone of modern drug discovery and agrochemical research. Within this landscape, fluorine-containing heterocycles have garnered significant attention due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic character, which can profoundly influence biological activity.[1] The trifluoromethyl group (CF3), in particular, is a prevalent substituent in a multitude of approved pharmaceuticals and agrochemicals.[1]

The 2-amino-5-(trifluoromethyl)pyridine motif is a privileged scaffold in medicinal chemistry, appearing in a range of compounds with diverse therapeutic applications, including as intermediates for potent enzyme inhibitors.[2][3][4] (6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a key building block that enables the facile introduction of this valuable pharmacophore into a variety of molecular frameworks through robust and versatile cross-coupling methodologies.

This comprehensive guide provides detailed protocols for the synthesis of (6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid and its subsequent application in the construction of bioactive molecules, with a particular focus on the synthesis of a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor. The methodologies presented herein are designed to be both reproducible and scalable, providing researchers in drug development and synthetic chemistry with a practical toolkit for leveraging this important building block.

Part 1: Synthesis of (6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid Pinacol Ester

The most convergent and reliable route to (6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid involves the palladium-catalyzed Miyaura borylation of a readily available halogenated precursor. The pinacol ester is targeted as it offers superior stability and ease of handling compared to the free boronic acid.

Causality Behind the Synthetic Strategy

The choice of 2-Amino-5-bromo-3-(trifluoromethyl)pyridine as the starting material is predicated on its commercial availability and the well-established reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions. The Miyaura borylation, which utilizes a palladium catalyst and a diboron reagent, is a highly efficient and functional-group-tolerant method for the formation of carbon-boron bonds.[5][6] This reaction is preferred over methods involving organolithium or Grignard reagents, which would be incompatible with the acidic proton of the amino group. The use of bis(pinacolato)diboron (B2pin2) as the boron source is standard practice, yielding the stable and easily purifiable pinacol boronate ester.

The selection of the catalyst system is critical for achieving high yields and avoiding side reactions, such as dehalogenation.[7] A catalyst system comprising a palladium source, such as Pd(dppf)Cl2·CH2Cl2 , and a suitable base, like potassium acetate (KOAc) , in an aprotic polar solvent like 1,4-dioxane , provides a robust and general set of conditions for the borylation of heteroaryl halides.[6]

Experimental Workflow: Miyaura Borylation

Caption: Workflow for the Miyaura borylation of 2-Amino-5-bromo-3-(trifluoromethyl)pyridine.

Detailed Protocol: Synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |

| 2-Amino-5-bromo-3-(trifluoromethyl)pyridine | 241.01 | 1.00 g | 4.15 | 1.0 equiv |

| Bis(pinacolato)diboron (B2pin2) | 253.94 | 1.26 g | 4.98 | 1.2 equiv |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) | 816.64 | 0.17 g | 0.21 | 0.05 equiv |

| Potassium Acetate (KOAc) | 98.14 | 1.22 g | 12.45 | 3.0 equiv |

| 1,4-Dioxane (anhydrous) | 88.11 | 20 mL | - | - |

| Celite® | - | - | - | - |

| Ethyl Acetate (EtOAc) | 88.11 | - | - | - |

| Hexanes | - | - | - | - |

Procedure:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-5-bromo-3-(trifluoromethyl)pyridine (1.00 g, 4.15 mmol), bis(pinacolato)diboron (1.26 g, 4.98 mmol), Pd(dppf)Cl2·CH2Cl2 (0.17 g, 0.21 mmol), and potassium acetate (1.22 g, 12.45 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

-

Add anhydrous 1,4-dioxane (20 mL) via syringe.

-

Stir the resulting suspension and heat to 80-90 °C in an oil bath.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (2 x 15 mL).

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc in hexanes).

-

Combine the fractions containing the desired product and concentrate under reduced pressure to afford 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine as a white to off-white solid.

Expected Yield: 70-85%.

Part 2: Application in the Synthesis of Bioactive Molecules via Suzuki-Miyaura Cross-Coupling

The synthesized (6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid pinacol ester is a versatile coupling partner for the construction of biaryl and heteroaryl structures, which are prevalent in many biologically active compounds.[8] A prominent application is in the synthesis of kinase inhibitors, such as those targeting the Fibroblast Growth Factor Receptor (FGFR) family, which are implicated in various cancers.[2][3]

Rationale for the Application Protocol

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp2)-C(sp2) bonds.[8] In this application, we will detail the coupling of our synthesized boronic acid pinacol ester with a halo-N-phenylacetamide derivative, a common scaffold in kinase inhibitors.

The choice of catalyst, ligand, and base is paramount for a successful Suzuki-Miyaura coupling, especially when dealing with electron-rich aminopyridines which can potentially inhibit the palladium catalyst. The use of a palladium(II) precatalyst like Pd(dppf)Cl2·CH2Cl2 is often effective. A suitable base, such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) , is required to activate the boronic acid for transmetalation to the palladium center. The reaction is typically performed in a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]

- 8. tcichemicals.com [tcichemicals.com]

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with (6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid

Welcome to the technical support center for researchers utilizing (6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome challenges and achieve higher yields in your experiments. As drug development professionals and scientists, we understand that coupling complex, electron-deficient heteroaromatics presents unique difficulties. This resource synthesizes field-proven insights and established chemical principles to help you navigate these complexities.

Troubleshooting Guide: Addressing Low Yields and Reaction Failures

This section is structured in a question-and-answer format to directly address common issues encountered during the Suzuki coupling of this challenging substrate.

Question 1: My reaction yield is consistently low or fails completely. What are the primary reasons for this when using (6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid?

Answer:

Low yields with this specific boronic acid are common and typically stem from a combination of three key factors inherent to its structure:

-

Catalyst Inhibition and Poisoning: The substrate possesses two Lewis basic sites: the pyridine ring nitrogen and the exocyclic 6-amino group.[1][2] Both can coordinate strongly to the palladium catalyst, forming stable, off-cycle complexes that inhibit or completely halt the catalytic cycle. The electron-withdrawing trifluoromethyl (-CF3) group can reduce the basicity of the pyridine nitrogen, but the free amino group remains a potent source of catalyst inhibition.[3]

-

Protodeboronation: This is a major competing side reaction where the C-B(OH)₂ bond is cleaved and replaced by a C-H bond, consuming your starting material.[4] Electron-deficient heteroaryl boronic acids, like the one , are particularly susceptible to this degradation pathway, which can be accelerated by certain bases and temperatures.[5][6]

-

Slow Transmetalation: The Suzuki catalytic cycle relies on the transfer of the organic group from boron to palladium (transmetalation). For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[7][8] However, the strong electron-withdrawing nature of the -CF3 group makes the pyridine ring less electron-rich, which can slow down this crucial transmetalation step, allowing side reactions like protodeboronation to dominate.

Question 2: I'm observing a significant amount of the protodeboronated byproduct, 2-Amino-5-H-3-(trifluoromethyl)pyridine. How can I minimize this side reaction?

Answer:

Protodeboronation is a critical issue with this substrate.[5] To mitigate it, you must address both the inherent instability of the boronic acid and the reaction conditions that promote this side reaction.

-

Strategy 1: Utilize a More Stable Boron Reagent. The most effective strategy is to avoid using the free boronic acid directly. Instead, convert it to a more stable derivative in a preliminary step, or purchase it in a protected form. Recommended alternatives include:

-

Potassium Trifluoroborate Salts (Ar-BF₃K): These salts are generally crystalline, air-stable solids with enhanced stability towards protodeboronation. They slowly hydrolyze under the reaction conditions to release the boronic acid, maintaining a low steady-state concentration which is beneficial.[9]

-

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and are often used for challenging substrates.[1] They remain inert until a slow hydrolysis, typically promoted by a mild aqueous base, releases the boronic acid for participation in the catalytic cycle.[1][8] This "slow-release" mechanism is highly effective at preventing premature degradation.[6]

-

-

Strategy 2: Judicious Choice of Base. Strong bases, especially hydroxide bases (like NaOH, KOH), can accelerate protodeboronation. Milder inorganic bases are strongly recommended.

-

Recommended Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are excellent choices.[10] They are sufficiently basic to promote the formation of the active boronate species for transmetalation but are less likely to cause rapid degradation of the starting material.

-

-

Strategy 3: Control the Reaction Temperature. While heating is often necessary to drive the reaction to completion, excessive temperatures can increase the rate of protodeboronation. Aim for the lowest temperature that provides a reasonable reaction rate. A typical starting point is 80-100 °C.

Question 3: What is the optimal Palladium catalyst and ligand combination for coupling this aminopyridine boronic acid?

Answer:

Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for this substrate due to catalyst inhibition.[11] The key to success lies in using a palladium source paired with a bulky, electron-rich phosphine ligand. These ligands promote the formation of a monoligated L-Pd(0) active species, which is more reactive and less prone to being deactivated by the substrate's nitrogen atoms.

-

Recommended Ligands: The Buchwald dialkylbiarylphosphine ligands are the gold standard for this type of challenging coupling.

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

Both SPhos and XPhos have proven highly effective in Suzuki-Miyaura reactions involving aminopyridines, demonstrating resistance to inhibition by these basic functional groups.[11][12]

-

-

Recommended Palladium Sources & Precatalysts: You can generate the active catalyst in situ or use a pre-formed catalyst (precatalyst).

-

In Situ Generation: Pd(OAc)₂ or Pd₂(dba)₃ are common choices to be mixed with the ligand.

-

Precatalysts: Using a well-defined precatalyst like XPhos Pd G3 or SPhos Pd G3 is highly recommended. These complexes are air- and moisture-stable and efficiently generate the active Pd(0) species under the reaction conditions, leading to more reproducible results.[13]

-

Comparative Table of Recommended Catalytic Systems

| Catalyst System | Ligand | Palladium Source | Key Advantages | Reference(s) |

| System 1 (Recommended) | XPhos | XPhos Pd G3 | Excellent for heteroaryl chlorides; highly active and stable. | [11][13] |

| System 2 | SPhos | SPhos Pd G3 | High activity for aminopyridines; good for hindered substrates. | [11] |

| System 3 (In-situ) | XPhos or SPhos | Pd(OAc)₂ or Pd₂(dba)₃ | Cost-effective; requires careful optimization. | [11][12] |

Frequently Asked Questions (FAQs)

Q: Should I protect the 6-amino group?

A: With modern catalytic systems utilizing ligands like XPhos or SPhos, protection of the amino group is often not necessary.[11] These systems are designed to tolerate basic nitrogen functionalities. However, if you have exhausted other optimization strategies and still face low yields, protecting the amine as an amide (e.g., acetamide) can be a viable, albeit less atom-economical, approach to definitively rule out its role in catalyst poisoning.

Q: What is a good starting point for reaction conditions (solvent, base, temperature)?

A: A robust starting point would be:

-

Boron Reagent: (6-Amino-5-(trifluoromethyl)pyridin-3-yl) MIDA boronate (1.2 equiv.)

-

Aryl Halide: Your coupling partner (1.0 equiv.)

-

Catalyst: XPhos Pd G3 (2 mol%)

-

Base: K₃PO₄ (3.0 equiv.)

-

Solvent: 1,4-Dioxane/H₂O (e.g., 5:1 ratio)

-

Temperature: 100 °C

-

Atmosphere: Inert (Nitrogen or Argon)

Always ensure your solvents are properly degassed to prevent oxidation of the catalyst and phosphine ligand.

Q: How should I store and handle (6-Amino-5-(trifluoromethyl)pyridin-3-yl)boronic acid?

A: Boronic acids, especially electron-deficient ones, can be sensitive to air and moisture, leading to decomposition over time. It is best to store the compound under an inert atmosphere (argon or nitrogen) in a refrigerator or freezer. If you are using the boronic acid form, it is advisable to use it as fresh as possible. For long-term storage, converting it to its MIDA boronate or trifluoroborate salt is the best practice for maintaining its integrity.[1][4]

Visualizing the Challenges and Solutions

The Suzuki Catalytic Cycle and Potential Pitfalls

Troubleshooting Workflow for Low Yield

. Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: Recommended Starting Suzuki-Miyaura Coupling

This protocol is a robust starting point based on best practices for challenging aminopyridine couplings.

Materials:

-

(6-Amino-5-(trifluoromethyl)pyridin-3-yl) MIDA boronate (or trifluoroborate salt)

-

Aryl halide (bromide or chloride recommended)

-

XPhos Pd G3 precatalyst

-

Potassium phosphate (K₃PO₄), anhydrous